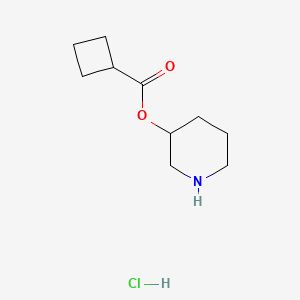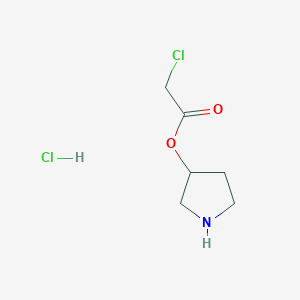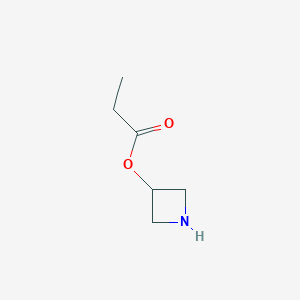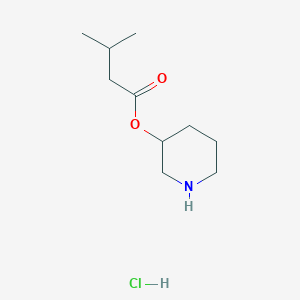![molecular formula C13H19ClINO B1394801 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1112052-95-5](/img/structure/B1394801.png)
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, also known as 4-PIEP-HCl, is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of piperidine, a cyclic organic compound found in some plants, and has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
A study by Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, including similar structures to 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, were found to be potent inhibitors of acetylcholinesterase, with potential applications in treating dementia-related conditions (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
Dimmock et al. (1998) explored 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, including those with structural similarities to 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride. These compounds displayed significant cytotoxicity toward various cancer cells and showed potential as novel anticancer agents (Dimmock et al., 1998).
Sigma Receptor Probes
Research by Waterhouse et al. (1997) involved synthesizing halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands. These compounds, including variants of 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, were evaluated as potential probes for in vivo tomographic studies of σ receptors, suggesting applications in neurological research (Waterhouse et al., 1997).
Propiedades
IUPAC Name |
4-[2-(4-iodophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQVWOGACBXJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)





![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)